5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-CHLOROPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone core, substituted with a chlorophenyl group, an ethoxy-methylbenzoyl group, a hydroxy group, and a pyridinylmethyl group. Its unique structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step typically involves a substitution reaction using a chlorophenyl halide.
Attachment of the Ethoxy-Methylbenzoyl Group: This can be done through an acylation reaction.
Hydroxylation: Introduction of the hydroxy group can be achieved through selective oxidation.
Attachment of the Pyridinylmethyl Group: This step involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Study of Reaction Mechanisms: Helps in understanding the reaction mechanisms of complex organic compounds.
Biology
Enzyme Inhibition Studies: Potential use in studying enzyme inhibition due to its complex structure.
Cell Signaling Pathways: May be used to study cell signaling pathways and interactions.
Medicine
Drug Development: Potential candidate for drug development due to its unique structure and possible biological activity.
Pharmacokinetics: Used in studying the pharmacokinetics of similar compounds.
Industry
Material Science:
Chemical Sensors: May be used in the development of chemical sensors due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of the hydroxy group and the pyridinylmethyl group indicates potential hydrogen bonding and π-π interactions with biological molecules, which could influence its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLOROPHENYL)-4-(4-METHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-CHLOROPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
- Substitution Pattern : The specific substitution pattern on the benzoyl and pyrrolidinone rings makes this compound unique.
- Functional Groups : The combination of chlorophenyl, ethoxy-methylbenzoyl, hydroxy, and pyridinylmethyl groups is not commonly found in similar compounds.
- Potential Biological Activity : The unique structure suggests potential for unique biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H23ClN2O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-33-21-11-8-19(13-16(21)2)24(30)22-23(18-6-9-20(27)10-7-18)29(26(32)25(22)31)15-17-5-4-12-28-14-17/h4-14,23,30H,3,15H2,1-2H3/b24-22+ |
InChI Key |
ARYQAJSJOCQDKQ-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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